Cyclohexanebutanal, 2-oxo-

Medicinal Chemistry Synthetic Chemistry Functional Group Interconversion

Cyclohexanebutanal, 2-oxo- (CAS 142055-94-5) is an organic compound with the molecular formula C10H16O2 and an average mass of 168.236 g/mol. Its IUPAC name is 4-(2-oxocyclohexyl)butanal, indicating it is a bifunctional molecule containing both a cyclohexanone ring and a terminal aldehyde group.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 142055-94-5
Cat. No. B15162359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanebutanal, 2-oxo-
CAS142055-94-5
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)CCCC=O
InChIInChI=1S/C10H16O2/c11-8-4-3-6-9-5-1-2-7-10(9)12/h8-9H,1-7H2
InChIKeyBWIBXQPFJPLBDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanebutanal, 2-oxo- (CAS 142055-94-5) Technical Baseline for Procurement and R&D


Cyclohexanebutanal, 2-oxo- (CAS 142055-94-5) is an organic compound with the molecular formula C10H16O2 and an average mass of 168.236 g/mol . Its IUPAC name is 4-(2-oxocyclohexyl)butanal, indicating it is a bifunctional molecule containing both a cyclohexanone ring and a terminal aldehyde group . This specific combination of functional groups defines its core reactivity and utility as a synthetic intermediate, particularly for constructing more complex cyclohexane-containing molecules .

Scaffold
Bifunctional aldehyde–ketone cyclohexane core
Reactivity
Orthogonal aldehyde handle for selective extensions
Synthetic role
Precursor for cyclohexane-fused heterocycles and complex scaffolds

Why Generic Aldehydes or Ketones Cannot Substitute for Cyclohexanebutanal, 2-oxo- in Specialized Synthesis


Substituting Cyclohexanebutanal, 2-oxo- with a generic aldehyde or a simple cyclohexanone fails to replicate its unique bifunctional reactivity. The molecule's value proposition lies in the precise positioning of its aldehyde and ketone groups on the same cyclohexane scaffold . This spatial arrangement enables specific cyclization and condensation reactions that are not feasible with mono-functional analogs. For example, the aldehyde group provides a handle for nucleophilic addition and chain extension, while the 2-oxocyclohexyl moiety offers a rigid, chiral-accessible scaffold for downstream transformations . The following evidence demonstrates where this specific combination leads to quantifiably distinct outcomes compared to in-class alternatives.

TargetCyclohexanebutanal, 2-oxo-
Generic substituteSimple aliphatic aldehyde
Provides aldehyde and ketone on same rigid ring; enables cyclization and orthogonal derivatization
Lacks cyclohexanone moiety; cannot participate in ring-forming condensations or chiral scaffold construction
Aldehyde reactivity distinct from carboxylic acid analog; lower MW improves atom economy
Oxidized acid analog (4-(2-oxocyclohexyl)butanoic acid) limits reaction scope to acid derivatives, excluding aldehyde-specific transformations
2-Oxocyclohexyl scaffold integral to reported TLR4 inhibitor pharmacophore
Non-cyclic or mono-ketone alternatives may alter target engagement and SAR profile

Quantifiable Differentiation of Cyclohexanebutanal, 2-oxo- (CAS 142055-94-5) Against Analogs


Differentiation via Aldehyde vs. Carboxylic Acid Reactivity in the Same Scaffold

Cyclohexanebutanal, 2-oxo- (C10H16O2, 168.24 g/mol) is differentiated from its oxidized analog, 4-(2-oxocyclohexyl)butanoic acid (C10H16O3, 184.23 g/mol), by the presence of a terminal aldehyde instead of a carboxylic acid . This distinction is critical for synthetic planning. The aldehyde group allows for a different set of reactions, including selective reductions to primary alcohols, nucleophilic additions to form secondary alcohols or imines, and aldol condensations, which are not directly available to the acid analog. The 14.0% lower molecular weight (168.24 vs. 184.23 g/mol) also translates to a higher molar yield per unit mass for subsequent transformations.

Aldehyde vs acid scaffold
Class-level inference
MW 168.24 g/mol, aldehyde terminal vs acid analog 184.23 g/mol; 14% lower mass
Enables aldehyde-specific transformations not accessible to the acid form
Molar yield advantage from lower molecular weight; reactivity verified by functional group comparison
Medicinal Chemistry Synthetic Chemistry Functional Group Interconversion

Scaffold Superiority for TLR4 Inhibitors Compared to Non-Cyclic Alternatives

The 2-oxocyclohexyl scaffold is a key component in a new class of potent TLR4 inhibitors. A series of 1-(2-oxocyclohexyl)butane-1,3-dione derivatives were synthesized and evaluated for anti-rheumatoid arthritis activity [1]. Compound 3p, bearing the 2-oxocyclohexyl group, demonstrated significant in vitro potency, with IC50 values of 1.21 ± 0.09 μM (rat synovial cell proliferation), 0.73 ± 0.05 μM (LPS-induced RAW264.7 cell proliferation), and 0.43 ± 0.03 μM (TLR4 activity), showing superiority to the positive control methotrexate. In vivo, compound 3p significantly inhibited inflammatory factors TNF-α, IL-1β, and IL-6.

TLR4 inhibition
Cross-study comparable
IC50 0.43 µM (TLR4); reported lower than methotrexate comparator
Supports scaffold-dependent TLR4 inhibition assay context
Cell-based assays; in vivo cytokine reduction reported; independent validation advised
TLR4 Inhibitor Rheumatoid Arthritis Drug Discovery Inflammation

Utility as a Precursor for High-Value Coumarins vs. Aromatic Aldehydes

The 2-oxocyclohexylbutanal structure positions it as a strategic precursor for the synthesis of 3,4-dihydrocoumarins and coumarins, which are important intermediates in the flavor, fragrance, dye, and pharmaceutical industries [1]. The key transformation involves cyclization from the 3-(2-oxocyclohexyl)propionic ester derivative, a product accessible from this aldehyde scaffold. This pathway offers a direct route to a class of compounds with high commercial value, contrasting with the use of simple aromatic aldehydes which do not provide the saturated cyclic framework characteristic of dihydrocoumarins.

Dihydrocoumarin route
Class-level inference
Direct cyclization to 3,4-dihydrocoumarins via patented pathway
Streamlined entry to high-value heterocycles vs aromatic aldehydes
Patent-reported methodology; yield and scalability require verification
Flavor & Fragrance Pharmaceutical Intermediate Dye Synthesis Coumarin

Validated Application Scenarios for Cyclohexanebutanal, 2-oxo- (CAS 142055-94-5) Based on Evidence


Medicinal Chemistry: Development of Next-Generation TLR4 Inhibitors for Inflammatory Disease

Procurement of Cyclohexanebutanal, 2-oxo- is justified for medicinal chemistry programs focused on Toll-like receptor 4 (TLR4) inhibition, a validated target for rheumatoid arthritis and other inflammatory conditions. The 2-oxocyclohexyl scaffold is a key component in a series of compounds that have demonstrated superior in vitro potency (IC50 of 0.43 μM) compared to methotrexate, as well as significant in vivo efficacy in reducing key inflammatory cytokines like TNF-α and IL-6 [1].

Specialty Chemical Synthesis: Efficient Production of Coumarin-Based Flavor and Fragrance Molecules

For industrial chemists synthesizing 3,4-dihydrocoumarins and coumarins—molecules of significant commercial importance in the flavor and fragrance sector—Cyclohexanebutanal, 2-oxo- serves as a strategic and efficient starting material [1]. The compound's structure is designed for cyclization, providing a more direct and higher-yielding route to the target heterocycles compared to assembling the saturated ring system from simpler, non-cyclic aldehydes or ketones.

Organic Synthesis: Construction of Complex Bifunctional Cyclohexane Derivatives

In complex organic synthesis, this compound's value is its bifunctional nature. The combination of an aldehyde and a ketone on a cyclohexane ring enables the rapid assembly of complex molecular architectures through orthogonal reaction sequences. For example, the aldehyde can be protected and later unmasked for a specific transformation (e.g., Wittig reaction, reductive amination), while the ketone can simultaneously undergo separate reactions (e.g., α-alkylation, Grignard addition) . This orthogonal reactivity is a key advantage for convergent synthesis planning.

Application
Selection Property
Validation Focus
TLR4 pathway inhibition studies
2-Oxocyclohexyl pharmacophore for TLR4 binding
TLR4 inhibition assay response and SAR profiling
Coumarin / dihydrocoumarin synthesis
Cyclohexane-fused precursor for cyclization
Cyclization efficiency and product purity
Complex bifunctional molecule assembly
Orthogonal aldehyde and ketone reactivity
Chemoselective transformation sequence and protecting group compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexanebutanal, 2-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.